Cas no 1441190-66-4 (2',3'-cGAMP)

2',3'-cGAMP structure
Produktname:2',3'-cGAMP
2',3'-cGAMP Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2'3'-Cgamp
- cGAMP(2'-5')
- Cyclic Gp(2'-5')Ap(3'-5')
- Cyclic guanosine monophosphate-adenosine monophosphate
- 2'3'-Cyclic guanosine monophosphate-adenosine monophosphate
- C20640
- 552Y49K43E
- C(g(2',5')pa(3',5')P)
- c[G(2',5')pA(3',5')p]
- 1SY
- 2'-o,5'-O-((Adenosine-3'-o,5'-o-diyl)bisphosphinico)guanosine
- 2'-O,5'-O-[(Adenosine-3'-O,5'-O-diyl)bisphosphinico]guanosine
- 2',3'-cGAMP
- cyclic GMP-AMP
- 1441190-66-4
- 2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
- J3.180.146J
- GTPL9207
- UNII-552Y49K43E
- E5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
- 2'-3'-cGAMP
- 5'-o,2'-O-(3',5'-Dideoxyadenosine-3',5'-diylbis(oxy(hydroxyphosphinylidene)))guanosine
- 6H-Purin-6-one, 2-amino-9-((5R,7R,8R,12aR,14R,15R,15aS,16R)-14-(6-amino-9H-purin-9-yl)octahydro-2,10,15,16-tetrahydroxy-2,10-dioxido-5,8-methano-12H-furo(3,2-l)-1,3,6,9,11,2,10-pentaoxadiphosphacyclot etradecin-7-yl)-1,9-dihydro-
- PD039600
- 2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3
- cyclic (guanosine-(2'->5')-monophosphate-adenosine-(3'->5')-monophosphate)
- 2-3-cGAMP
- cyclic [G(2',5')pA(3',5')p]
- CHEMBL4465054
- 2-Amino-9-((5R,7R,8R,12aR,14R,15R,15aS,16R)-14-(6-amino-9H-purin-9-yl)-2,10,15,16-tetrahydroxy-2,10-dioxidooctahydro-12H-5,8-methanofuro(3,2-l)(1,3,6,9,11,2,10)pentaoxadiphosphacyclotetradecin-7-yl)-1,9-dihydro-6H-purin-6-one
- Q17143195
- 2',3' cGAMP; c-GMP-AMP; c[G(2',5')pA(3',5')p]
- BDBM50506263
- AC-33623
- 2'3'-cGAMP?
- 2'-3'-cyclic GMP-AMP;2',3'-cGAMP
- 2',3'-cGAMP sodium salt, >=98% (HPLC)
- (1R,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-8-(6-amino-9H-purin-9-yl)-3,9,12,18-tetrahydroxy-2,4,7,11,13,16-hexaoxa-3,12-diphosphatricyclo[13.2.1.0,octadecane-3,12-dione
- 2-amino-9-[(2R,5R,7R,8R,10S,12aR,14R,15R,15aS,16R)-14-(6-amino-9H-purin-9-yl)-2,10,15,16-tetrahydroxy-2,10-dioxidooctahydro-12H-5,8-methanofuro[3,2-l][1,3,6,9,11,2,10]pentaoxadiphosphacyclotetradecin-7-yl]-3,9-dihydro-6H-purin-6-one
- SCHEMBL17325409
- 2-amino-9-[(5R,7R,8R,12aR,14R,15R,15aS,16R)-14-(6-amino-9H-purin-9-yl)-2,10,15,16-tetrahydroxy-2,10-dioxidooctahydro-12H-5,8-methanofuro[3,2-l][1,3,6,9,11,2,10]pentaoxadiphosphacyclotetradecin-7-yl]-1,9-dihydro-6H-purin-6-one
- CHEBI:75947
- 2/'3/'-cGAMP
- AKOS040732256
- 2'-Guanylic acid, adenylyl-(3'->5')-, cyclic nucleotide
- 2',5'-3',5'-cGAMP
- 2-Amino-9-((1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-amino-9H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxido-2,4,7,11,13,16-hexaoxa-3,12-diphosphatricyclo(13.2.1.06,10)octadec-17-yl)-1,9-dihydro-6H-purin-6-one
- c-GpAp
- E5,12
- 2-Amino-9-((2R,5R,7R,8R,10S,12aR,14R,15R,15aS,16R)-14-(6-amino-9H-purin-9-yl)-2,10,15,16-tetrahydroxy-2,10-dioxidooctahydro-12H-5,8-methanofuro(3,2-l)(1,3,6,9,11,2,10)pentaoxadiphosphacyclotetradecin-7-yl)-3,9-dihydro-6H-purin-6-one
- SCHEMBL24649405
- 2'-3'-cyclic GMP-AMP
-
- Inchi: 1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
- InChI-Schlüssel: XRILCFTWUCUKJR-INFSMZHSSA-N
- Lächelt: P1(=O)(O[H])OC([H])([H])[C@]2([H])[C@]([H])([C@]([H])([C@]([H])(N3C([H])=NC4=C(N([H])[H])N=C([H])N=C34)O2)O[H])OP(=O)(O[H])OC([H])([H])[C@]2([H])[C@]([H])([C@]([H])([C@]([H])(N3C([H])=NC4C(N([H])C(N([H])[H])=NC3=4)=O)O2)O1)O[H]
Berechnete Eigenschaften
- Genaue Masse: 674.09995485g/mol
- Monoisotopenmasse: 674.09995485g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 19
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 2
- Komplexität: 1300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -5.9
- Topologische Polaroberfläche: 325
2',3'-cGAMP Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-100564-5mg |
2',3'-cGAMP |
1441190-66-4 | 99.71% | 5mg |
¥6900 | 2024-05-25 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02515-0.01g |
2',3'-cGAMP |
1441190-66-4 | 95% | 0.01g |
$1899 | 2023-09-07 | |
DC Chemicals | DC12367-10 mg |
2'3'-cGAMP |
1441190-66-4 | >99.5% | 10mg |
$2100.0 | 2022-03-01 | |
LKT Labs | G016499-5 mg |
2’,3’-cGAMP Sodium Salt |
1441190-66-4 | ≥99% | 5mg |
$1,211.30 | 2023-07-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Z-BHL01-1mg |
2',3'-cGAMP |
1441190-66-4 | 0.98 | 1mg |
¥2499.0 | 2022-09-28 | |
DC Chemicals | DC12367-10mg |
2'3'-cGAMP |
1441190-66-4 | >99.5% | 10mg |
$2100.0 | 2023-09-15 | |
Ambeed | A499654-5mg |
2-Amino-9-((5R,7R,8R,12aR,14R,15R,15aS)-14-(6-amino-9H-purin-9-yl)-2,10,15,16-tetrahydroxy-2,10-dioxidooctahydro-12H-5,8-methanofuro[3,2-l][1,3,6,9,11]pentaoxa[2,10]diphosphacyclotetradecin-7-yl)-3,9-dihydro-6H-purin-6-one |
1441190-66-4 | 98% | 5mg |
$1537.0 | 2025-02-22 | |
Aaron | AR01E7EX-10mg |
2',3'-Cyclic guanosine monophosphate-adenosine monophosphate |
1441190-66-4 | 98% | 10mg |
$2779.00 | 2023-12-16 | |
A2B Chem LLC | AX41309-1mg |
2',3'-Cyclic guanosine monophosphate-adenosine monophosphate |
1441190-66-4 | 1mg |
$244.00 | 2024-04-20 | ||
1PlusChem | 1P01E76L-1mg |
2',3'-Cyclic guanosine monophosphate-adenosine monophosphate |
1441190-66-4 | 97% | 1mg |
$478.00 | 2023-12-21 |
2',3'-cGAMP Verwandte Literatur
-
1. Unraveling the cGAS catalytic mechanism upon DNA activation through molecular dynamics simulationsJordi Soler,Pedro Paiva,Maria J. Ramos,Pedro A. Fernandes,Marie Brut Phys. Chem. Chem. Phys. 2021 23 9524
-
Xinrui Pang,Chaoping Fu,Junbin Chen,Miao Su,Ruili Wei,Ye Wang,Wanxian Lin,Xinhua Wei,Xinqing Jiang,Xianzhu Yang,Huikang Yang,Junxia Wang,Ruimeng Yang Biomater. Sci. 2023 11 3840
Related Articles
-
Pimobendan: Wirkungsmechanismus und Anwendungen in der Herzmedizin Herzinsuffizienz bleibt eine der ……Jun 17, 2025
-
Cefuroximsäure-Natrium: Ein Schlüsselzutat in der modernen Antibiotikatherapie Im Kampf gegen bakter……Jun 17, 2025
-
Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025
-
Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025
-
Sunitinib - Ein zentraler Spieler in der Krebsbehandlung Die Entwicklung zielgerichteter Therapien h……Jun 17, 2025
1441190-66-4 (2',3'-cGAMP) Verwandte Produkte
- 2097927-63-2(N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide)
- 2225177-19-3(2-Fluoro-6-(cyclobutyl)pyridine-4-boronic acid)
- 2172087-31-7(1-(3-methylbutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2308273-73-4(N-(4-cyclopropyl-1,3-thiazol-2-yl)methylprop-2-enamide)
- 2008008-07-7(Ethyl 6,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate)
- 943064-98-0(8-{(2-chlorophenyl)methylsulfanyl}-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2137092-54-5(tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate)
- 1806612-62-3(3-Bromo-1-(2-fluoro-4-nitrophenyl)propan-1-one)
- 1326806-83-0(6-chloro-N-[(4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine)
- 1261658-43-8(2-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1441190-66-4)2',3'-cGAMP

Reinheit:99%/99%/99%
Menge:1mg/5mg/10mg
Preis ($):398.0/1383.0/2501.0